molecular formula C21H17N3O2S2 B2364740 (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895011-83-3

(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2364740
CAS RN: 895011-83-3
M. Wt: 407.51
InChI Key: YOFIOHCAJWWGBL-VQHVLOKHSA-N
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Description

This compound is a benzothiazole azo dye, also known as “BAN”. It has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .


Synthesis Analysis

The compound is synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound allows it to form a 2:1 coordination complex with mercury (II) ions, causing a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm .


Chemical Reactions Analysis

The compound reacts with mercury (II) ions in water to form a 2:1 coordination complex. This reaction causes a change in the optical property of the compound, confirmed by ab initio calculations .


Physical And Chemical Properties Analysis

The compound is sensitive to F−, AcO−, CN−, and OH− anions. Fluorescence measurements demonstrated that the compound can be used to detect CN− .

Scientific Research Applications

Anticancer Properties

  • Cytotoxicity and Anti-tubulin Activity : A similar compound, (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((3,4,5-trimethoxyphenyl)amino)pyridin-3-yl)acrylamide, displayed significant cytotoxicity against human lung adenocarcinoma cells and showed potent anti-tubulin activity. These compounds induced cell-cycle effects and apoptotic cell death in cancer cells (Kamal et al., 2014).

  • Anticancer Activity of Thiazole-Pyridine Hybrids : Thiazole incorporated pyridine derivatives, structurally related to the query compound, demonstrated notable in vitro anticancer activity against various cancer cell lines, including breast cancer (Bayazeed & Alnoman, 2020).

Antimicrobial and Antifungal Applications

  • Antimicrobial Dyes and Precursors : Compounds based on similar structural motifs have been used to create novel antimicrobial dyes, showing significant activity against various organisms. These dyes are applied in textile finishing, indicating potential applications in antimicrobial fabric treatments (Shams et al., 2011).

  • Insecticidal Properties : Sulfonamide-bearing thiazole derivatives have shown potent toxic effects against the cotton leafworm, an agricultural pest. This suggests that structurally similar compounds might have potential as insecticides (Soliman et al., 2020).

Biochemical and Textile Applications

  • Bioactive Sulfonamide Derivatives : These derivatives have been explored for their potential biochemical impacts, particularly as insecticidal agents. This indicates a broader application in agricultural and biochemical fields (Soliman et al., 2020).

  • Dyeing and Textile Finishing : Some compounds structurally similar to the queried chemical have been utilized in the synthesis of dyes with antimicrobial properties, suitable for dyeing textiles like nylon, acetate, and polyester (Shams et al., 2011).

Mechanism of Action

The compound acts as a chemosensor for mercury (II) ions in water. The thiol-containing amino acid preferentially coordinates the mercury ions of the compound complex. This causes dissociation of the blue-colored complex and the liberation of the pink-colored dye .

Future Directions

The compound offers a sensitive and rapid tool for the detection of mercury (II) in water. In addition, the compound complex can be used as a simple and selective chemosensor of the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .

properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIOHCAJWWGBL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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